Cas no 1803876-54-1 (5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
![5-Ethylbenzo[d]oxazole-2-carbonyl chloride structure](https://ja.kuujia.com/scimg/cas/1803876-54-1x500.png)
5-Ethylbenzo[d]oxazole-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Ethylbenzo[d]oxazole-2-carbonyl chloride
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- インチ: 1S/C10H8ClNO2/c1-2-6-3-4-8-7(5-6)12-10(14-8)9(11)13/h3-5H,2H2,1H3
- InChIKey: UJOXWYGEIISEOL-UHFFFAOYSA-N
- SMILES: ClC(C1=NC2=C(C=CC(=C2)CC)O1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- トポロジー分子極性表面積: 43.1
- XLogP3: 3.4
5-Ethylbenzo[d]oxazole-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081005198-1g |
5-Ethylbenzo[d]oxazole-2-carbonyl chloride |
1803876-54-1 | 98% | 1g |
$1,973.87 | 2022-04-02 | |
Alichem | A081005198-250mg |
5-Ethylbenzo[d]oxazole-2-carbonyl chloride |
1803876-54-1 | 98% | 250mg |
$789.13 | 2022-04-02 | |
Alichem | A081005198-500mg |
5-Ethylbenzo[d]oxazole-2-carbonyl chloride |
1803876-54-1 | 98% | 500mg |
$1,158.73 | 2022-04-02 |
5-Ethylbenzo[d]oxazole-2-carbonyl chloride 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-Ethylbenzo[d]oxazole-2-carbonyl chlorideに関する追加情報
5-Ethylbenzo[d]oxazole-2-carbonyl chloride: A Comprehensive Overview
5-Ethylbenzo[d]oxazole-2-carbonyl chloride, also known by its CAS number 1803876-54-1, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of the ethyl group at the 5-position of the benzo[d]oxazole ring introduces unique electronic and steric properties, making it a valuable building block in various chemical syntheses.
The structure of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride consists of a benzo[d]oxazole core with a carbonyl chloride group at the 2-position. This arrangement allows for versatile reactivity, particularly in nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive, enabling the compound to act as an acylating agent in the synthesis of amides, esters, and other derivatives. Recent studies have highlighted its potential in the development of advanced materials, such as high-performance polymers and optoelectronic devices.
One of the most notable applications of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride is in the field of drug discovery. Its ability to form stable amide bonds makes it an ideal candidate for constructing bioactive molecules with specific pharmacokinetic properties. Researchers have explored its use in designing inhibitors for various enzymes, including proteases and kinases, which are critical targets in cancer therapy.
In addition to its role in medicinal chemistry, this compound has found applications in organic synthesis as a key intermediate. Its reactivity and stability under mild conditions make it suitable for large-scale production processes. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and selective transformations.
The synthesis of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride typically involves a multi-step process starting from benzene derivatives. The introduction of the oxazole ring is often achieved through cyclization reactions, followed by functionalization at specific positions to install the desired substituents. The use of modern synthetic techniques, such as microwave-assisted synthesis and continuous flow chemistry, has significantly improved the yield and purity of this compound.
From an environmental perspective, understanding the degradation pathways and ecological impact of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride is crucial for its sustainable use. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain microbial influences. This knowledge is essential for minimizing its environmental footprint during industrial applications.
In conclusion, 5-Ethylbenzo[d]oxazole-2-carbonyl chloride, with its unique chemical properties and versatile reactivity, continues to be a focal point in both academic research and industrial applications. Its role as a key intermediate in organic synthesis, coupled with its potential in drug discovery and materials science, underscores its importance in advancing modern chemistry.
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